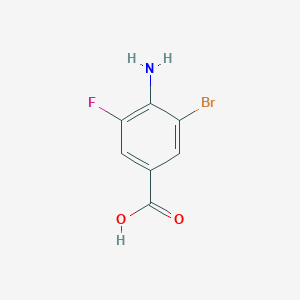

4-Amino-3-bromo-5-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-bromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVAVLLTKLXTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30605360 | |

| Record name | 4-Amino-3-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027512-98-6 | |

| Record name | 4-Amino-3-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-bromo-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physicochemical properties of 4-Amino-3-bromo-5-fluorobenzoic acid, a halogenated aromatic compound of interest in medicinal chemistry and organic synthesis. The information is compiled to serve as a foundational guide for its use in research and development.

Core Physicochemical Data

This compound is a substituted benzoic acid derivative. Its structural features, including an amino group, a carboxylic acid, and two different halogen atoms (bromine and fluorine), confer specific chemical reactivity and physical characteristics. The quantitative properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1027512-98-6 | [1][2][3] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2][3] |

| Molecular Weight | 234.02 g/mol | [1][3] |

| Melting Point | 227-229°C | [1] |

| Boiling Point | Data not readily available. A predicted value for the isomer 2-Amino-4-bromo-5-fluorobenzoic acid is 353.6 ± 42.0 °C.[4] | N/A |

| Appearance | Likely a white to pale yellow solid, based on similar compounds.[5] | N/A |

| Solubility | Expected to have moderate solubility in organic solvents.[5] | N/A |

| pKa | Experimental data not readily available. The acidity is influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups, and the electron-donating effect of the amino group. | N/A |

| LogP | Experimental data not readily available. | N/A |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C.[1] | [1] |

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the four different substituents on the benzene ring. The amine and carboxylic acid protons will appear as broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be characteristic of aromatic carbons and the carboxyl carbon.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of an aryl fluoride.

Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Hydrogen-bonded hydroxyl group. |

| N-H Stretch (Amine) | 3500 - 3300 | Primary amine stretches. |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Carbonyl group of the acid. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring vibrations. |

| C-N Stretch | 1340 - 1250 | Aryl amine stretch. |

| C-F Stretch | 1250 - 1020 | Aryl fluoride stretch. |

| C-Br Stretch | 680 - 515 | Aryl bromide stretch. |

Experimental Protocols & Methodologies

The determination of the physicochemical properties of a compound like this compound follows standardized laboratory procedures.

Melting Point Determination

Methodology: The melting point is determined using a digital melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the apparatus.

-

Observation: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Spectroscopic Analysis Workflow

A generalized workflow for the spectroscopic characterization of a solid chemical sample is outlined below.

NMR Spectroscopy Protocol:

-

Sample Preparation: Approximately 5-10 mg of the solid sample is weighed and dissolved in about 0.7-1.0 mL of a suitable deuterated solvent, such as DMSO-d₆, in a vial.[6]

-

Transfer: The clear solution is transferred to a clean NMR tube.[6]

-

Acquisition: The NMR tube is placed in the spectrometer, and the spectra (¹H, ¹³C, etc.) are acquired.

-

Referencing: The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

FTIR Spectroscopy Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder. The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

-

Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.[6]

-

Analysis: The spectrum is recorded, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.[6]

Synthetic Pathway Overview

While multiple synthetic routes can be envisioned, a common approach for preparing substituted aminobenzoic acids involves the manipulation of functional groups on a commercially available precursor. A representative pathway is illustrated below.

This diagram illustrates a potential one-step synthesis from a commercially available precursor, 3-Amino-5-fluorobenzoic acid. The reaction involves an electrophilic aromatic substitution where a brominating agent like N-bromosuccinimide (NBS) is used to install the bromine atom ortho to the activating amino group.[7] Alternative routes could involve starting from a different substituted benzene and introducing the functional groups in a different order, such as nitration followed by reduction of the nitro group to an amine.[8][9]

References

- 1. 4-Amino-3-bromo-5-fluorobenzoicacid CAS#: 1027512-98-6 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. appchemical.com [appchemical.com]

- 4. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID CAS#: 1374208-42-0 [chemicalbook.com]

- 5. Buy 4-Amino-5-bromo-2-fluorobenzoic acid | 1807757-07-8 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID | 874784-14-2 [chemicalbook.com]

- 8. 3-Amino-5-bromo-4-fluorobenzoic acid | 1290117-11-1 | Benchchem [benchchem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Amino-3-bromo-5-fluorobenzoic acid

CAS Number: 1027512-98-6

This technical guide offers a comprehensive overview of 4-Amino-3-bromo-5-fluorobenzoic acid, a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, plausible synthetic routes, and its primary application as a key building block for the development of novel therapeutic agents.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of three different functional groups—an amino group, a bromine atom, and a fluorine atom—on the benzoic acid scaffold makes it a versatile intermediate for chemical diversification.

| Property | Value | Source(s) |

| CAS Number | 1027512-98-6 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1][3] |

| IUPAC Name | This compound | N/A |

| Melting Point | 227-229°C | N/A |

| SMILES | NC1=C(Br)C=C(C(O)=O)C=C1F | [1] |

| Purity | Typically ≥97% | [3] |

Synthesis and Spectroscopic Characterization

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the halogenation of aromatic compounds. A likely approach involves the selective bromination of a 4-amino-5-fluorobenzoic acid precursor.

Experimental Protocol: Plausible Synthesis via Electrophilic Bromination

This protocol describes a general method for the bromination of an activated aromatic ring, which can be adapted for the synthesis of the title compound.

-

Objective: To synthesize this compound from 4-amino-5-fluorobenzoic acid.

-

Materials:

-

4-amino-5-fluorobenzoic acid (starting material)

-

N-Bromosuccinimide (NBS) (brominating agent)

-

N,N-Dimethylformamide (DMF) or Acetic Acid (solvent)

-

Water

-

Standard laboratory glassware and filtration equipment

-

-

Procedure:

-

Dissolve 1 equivalent of 4-amino-5-fluorobenzoic acid in a suitable solvent such as DMF or acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add 1 to 1.1 equivalents of N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the low temperature. The amino group directs the electrophilic substitution to the ortho position, which is activated and unhindered.

-

Allow the reaction mixture to stir at room temperature for several hours (e.g., 12-18 hours) while monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining solvent and soluble impurities.

-

Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectroscopic Characterization: The structural confirmation of this compound is typically achieved through standard spectroscopic techniques. While specific data is not publicly available, researchers can expect the following:

-

¹H NMR: Will show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The chemical shifts of the amino and carboxylic acid protons will also be observable.

-

¹³C NMR: Will display characteristic signals for the seven carbon atoms, including the carboxyl carbon and the aromatic carbons bonded to the halogen and amino groups.

-

Mass Spectrometry (MS): Will confirm the molecular weight of 234.02 g/mol and show a characteristic isotopic pattern due to the presence of bromine.

-

Infrared (IR) Spectroscopy: Will exhibit absorption bands corresponding to the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch, and aromatic C-H and C=C vibrations.

Applications in Drug Discovery and Development

This compound is not typically used as a final drug product but serves as a crucial intermediate or building block in the synthesis of more complex, biologically active molecules.[4] Its utility stems from the three distinct functional groups that allow for sequential and regioselective modifications.

Role as a Synthetic Scaffold: The compound is a valuable scaffold in medicinal chemistry for generating libraries of compounds for high-throughput screening.[4] The amino and carboxylic acid groups are common handles for amide bond formation, a cornerstone of pharmaceutical synthesis. The bromine atom can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity.

Use in Kinase Inhibitor Synthesis: Substituted aminobenzoic acids are key components in the design of small molecule kinase inhibitors, which are a major class of anticancer drugs.[4] Derivatives of similar 3-halo-4-aminobenzoic acids have shown potential as inhibitors of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[5] The specific halogen (bromo vs. chloro) and other substituents can fine-tune the binding affinity and selectivity of the final inhibitor for its target kinase.[5]

While no specific signaling pathways are directly modulated by this compound itself, it serves as a precursor to molecules that do. The diagram below illustrates its role as a building block in the development of a hypothetical kinase inhibitor targeting a cancer-related signaling pathway.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials. Recommended storage is often under an inert atmosphere at 2–8 °C.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of 4-Amino-3-bromo-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesized compound 4-Amino-3-bromo-5-fluorobenzoic acid, a halogenated aromatic molecule with significant potential in pharmaceutical and biotechnological research. Due to the limited direct experimental data on this specific compound, this document leverages structure-activity relationships and data from analogous compounds to explore its probable biological activities. This guide outlines potential synthesis routes, hypothesized mechanisms of action, and detailed experimental protocols for evaluating its antimicrobial and cytotoxic properties. All quantitative data from related compounds are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

Halogenated benzoic acids and their derivatives represent a privileged scaffold in medicinal chemistry, contributing to the development of a wide array of therapeutic agents. The introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a polysubstituted aromatic compound, presents a unique combination of functional groups—an amino group, a carboxylic acid, a bromine atom, and a fluorine atom—that suggests a potential for diverse biological activities. While specific research on this exact isomer is scarce, its structural similarity to known bioactive molecules warrants a thorough investigation into its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent. This guide serves as a foundational resource for researchers looking to explore the therapeutic promise of this novel compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are critical for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1027512-98-6 | [1] |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | N/A |

| Solubility | Predicted to have moderate solubility in organic solvents | N/A |

Synthesis and Characterization

Proposed Synthesis Workflow

The following diagram illustrates a potential multi-step synthesis of this compound, starting from 4-amino-5-fluoro-2-nitrobenzoic acid.

Caption: Proposed synthesis of this compound.

Potential Biological Activities

Based on the activities of structurally related halogenated aminobenzoic acids, this compound is hypothesized to exhibit the following biological activities:

Antimicrobial Activity

Halogenated aromatic compounds are known to possess antimicrobial properties. The presence of bromine and fluorine on the benzoic acid scaffold may enhance its ability to disrupt microbial cell membranes, interfere with essential metabolic pathways, or inhibit key enzymes necessary for microbial survival.

Cytotoxic and Potential Anticancer Activity

Many halogenated compounds exhibit cytotoxicity against various cancer cell lines. The mechanism of action could involve the induction of apoptosis, inhibition of cell proliferation, or interference with signaling pathways crucial for cancer cell growth and survival.

Enzyme Inhibition

The structural features of this compound, particularly the carboxylic acid and amino groups, suggest its potential to act as an inhibitor for various enzymes. These interactions could be relevant in targeting enzymes involved in disease pathogenesis.

Experimental Protocols

To validate the hypothesized biological activities, the following detailed experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

Unraveling the Activity of 4-Amino-3-bromo-5-fluorobenzoic Acid: A Review of Available Information

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a chemical compound is paramount for its potential therapeutic application. This technical overview addresses the current publicly available information regarding the biological activity of 4-Amino-3-bromo-5-fluorobenzoic acid. Despite its availability as a chemical reagent, detailed studies elucidating its specific molecular targets and signaling pathways are not extensively documented in the public domain.

While the structural features of this compound, a halogenated aromatic amino acid, suggest its potential for biological activity, concrete experimental evidence defining its mechanism of action remains limited. General statements from suppliers suggest it may serve as an intermediate in the synthesis of pharmaceuticals with potential antimicrobial or anti-inflammatory properties. However, these claims are not substantiated by detailed efficacy studies, quantitative data, or specific experimental protocols within the reviewed literature.

Putative Biological Role and Areas for Future Investigation

The presence of amino, bromo, and fluoro groups on a benzoic acid scaffold provides a chemically reactive molecule that could potentially interact with various biological targets. Halogenated benzoic acid derivatives, in a broader sense, have been explored for a range of pharmacological activities. The specific substitution pattern of this compound could influence its binding affinity and selectivity for cellular components such as enzymes or receptors.

Given the absence of specific data, the following areas represent logical starting points for investigating the compound's mechanism of action:

-

Enzyme Inhibition Assays: Screening against panels of enzymes, particularly those involved in inflammatory or microbial pathways (e.g., cyclooxygenases, lipoxygenases, bacterial metabolic enzymes), could identify potential targets.

-

Receptor Binding Assays: Determining if the compound interacts with specific cellular receptors could unveil its role in signaling pathways.

-

Antimicrobial Susceptibility Testing: Rigorous testing against a spectrum of bacterial and fungal strains would be necessary to validate and quantify any purported antimicrobial effects.

-

Cell-Based Assays: Evaluating the compound's effect on cellular processes such as proliferation, apoptosis, and inflammatory responses in relevant cell lines could provide insights into its biological function.

Conclusion

Currently, a comprehensive, in-depth technical guide on the core mechanism of action of this compound cannot be constructed due to the lack of specific, publicly available scientific literature. The information landscape is primarily composed of catalog entries from chemical suppliers, which do not provide the necessary experimental data required for a thorough mechanistic analysis. Future research initiatives are necessary to explore the biological activities of this compound and to determine if it holds therapeutic potential. Without such studies, any discussion of its mechanism of action remains speculative. Professionals in drug development are encouraged to undertake foundational research to uncover the pharmacological profile of this molecule.

Structure-Activity Relationship of 4-Amino-3-bromo-5-fluorobenzoic Acid: A Technical Guide for Drug Discovery

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-Amino-3-bromo-5-fluorobenzoic acid, a versatile scaffold with significant potential in medicinal chemistry. While extensive SAR studies on this specific molecule are emerging, this document synthesizes available data on structurally related analogs to elucidate key determinants of biological activity, particularly in the context of anticancer drug discovery. This guide covers synthetic methodologies, quantitative biological data from analogous series, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in the rational design of novel therapeutic agents.

Introduction

This compound is a halogenated aromatic compound that serves as a valuable building block in the synthesis of complex bioactive molecules.[1][2] The strategic placement of amino, bromo, and fluoro substituents on the benzoic acid core imparts unique electronic and steric properties, making it an attractive scaffold for targeting various biological pathways. The presence of halogens can significantly influence a molecule's binding affinity to biological targets, such as enzymes and receptors, by altering its lipophilicity, metabolic stability, and ability to form halogen bonds.[3][4]

This guide focuses on the potential of this compound derivatives as anticancer agents, with a particular emphasis on their role as kinase inhibitors. By drawing parallels with closely related chemical series, such as 4-amino-3-chlorobenzoic acid and other 4-aminobenzamide derivatives, we can infer a predictive SAR framework to guide future research and development.[5][6]

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common approach begins with the halogenation of a substituted 4-aminobenzoic acid precursor, followed by modifications of the carboxylic acid and amino groups to generate a library of analogs.

A plausible synthetic workflow for generating derivatives for SAR studies is outlined below. This process allows for systematic modifications at the carboxylic acid and amino moieties.

Structure-Activity Relationship (SAR) Analysis

While specific quantitative SAR data for a diverse range of this compound derivatives is limited in publicly accessible literature, we can infer key relationships from analogous compounds, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) kinase, a crucial target in cancer therapy.[5][7]

Key Inferences from Analogous Structures:

-

Halogenation: The presence and position of halogens on the aniline ring are critical for activity in many kinase inhibitors.[4] In 4-anilinoquinazoline inhibitors, a 3-bromo or 3-chloro substitution often enhances potency. This suggests that the 3-bromo and 5-fluoro substituents of the core molecule are likely key contributors to target engagement.[4][5]

-

Amino Group (N-4): The 4-amino group is a crucial anchor. In many kinase inhibitors, this amine forms a key hydrogen bond with the hinge region of the kinase domain. Modifications at this position, such as converting it to a secondary amine with specific substituents, can modulate potency and selectivity.[8]

-

Carboxylic Acid (C-1): The carboxylic acid group offers a versatile handle for modification. Converting it to amides or esters can significantly impact the compound's pharmacokinetic properties and cell permeability. For instance, amide derivatives can introduce additional hydrogen bond donors and acceptors, potentially forming new interactions with the target protein.

The following table summarizes the anticancer activity of structurally related 4-aminobenzamide and 4-amino-3-chlorobenzoate derivatives, which can serve as a proxy for predicting the SAR of this compound analogs.

| Compound ID / Core Structure | R1 (Position 3) | R2 (Amide/Ester Moiety) | Target / Cell Line | Activity (IC₅₀ / % Inhibition) | Reference |

| 4-Aminobenzamide Analog 1 | H | Various | HGC-27 | 0.28 µM | [5] |

| 4-Aminobenzamide Analog 2 | H | Various | HGC-27 | 1.84 µM | [5] |

| 4-(Arylaminomethyl)benzamide | H | -CH₂-NH-(p-CF₃-Ph) | EGFR Kinase | 91% inhibition @ 10 nM | [5] |

| 4-Amino-3-chlorobenzoate Derivative (N5a) | Cl | Hydrazine-1-carbothioamide | A549, HepG2, HCT-116 | IC₅₀ values in low µM range | [6] |

Target Pathway: EGFR Signaling

Many anticancer agents derived from the 4-aminobenzoic acid scaffold function by inhibiting key signaling pathways that control cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) pathway is a primary target for such inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.

Experimental Protocols

Reproducibility is paramount in drug discovery. This section provides detailed methodologies for key experiments used to characterize the activity of inhibitors based on the this compound scaffold.

EGFR Kinase Assay (Luminescent)

This protocol is designed to measure the enzymatic activity of EGFR and the inhibitory potential of test compounds by quantifying the amount of ATP remaining in solution after the kinase reaction.

Materials:

-

Recombinant EGFR enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP solution

-

Kinase assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA)

-

Test compounds (solubilized in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

96-well white microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup: To the wells of a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).

-

Enzyme Addition: Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well (except for "no enzyme" controls).

-

Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution to all wells. The final reaction volume should be 50 µL.

-

Incubation: Cover the plate and incubate at 30°C for 60 minutes.

-

ATP Depletion: Add 50 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add 100 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Subtract the background luminescence from all readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.[5]

Materials:

-

Human cancer cell lines (e.g., A549, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (solubilized in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear flat-bottom microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. This guide has provided a predictive framework for its structure-activity relationship based on data from analogous chemical series. The key takeaways for rational drug design include the importance of the halogen substitution pattern and the versatility of the amino and carboxylic acid groups for modification to enhance potency and optimize pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound derivatives. This will enable the construction of a robust quantitative SAR model, validate the hypotheses presented in this guide, and accelerate the discovery of lead compounds for further preclinical development.

References

- 1. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Potential Therapeutic Applications of 4-Amino-3-bromo-5-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-bromo-5-fluorobenzoic acid is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry. While direct therapeutic applications of this specific molecule are not yet extensively documented, its structural motifs are present in a variety of biologically active compounds. This technical guide consolidates the available information on this compound and explores its potential therapeutic applications by drawing parallels with structurally related aminobenzoic acid derivatives. This document covers the physicochemical properties, potential synthetic routes, and prospective applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols and conceptual signaling pathways are provided to guide future research and drug discovery efforts centered on this promising scaffold.

Introduction

Substituted aminobenzoic acids are a cornerstone of modern medicinal chemistry, serving as crucial intermediates in the synthesis of a wide range of therapeutic agents.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound (CAS No. 1027512-98-6) is a unique trifunctionalized aromatic compound that offers multiple points for chemical diversification, making it an attractive scaffold for the development of novel therapeutics.[3] This guide aims to provide a comprehensive overview of the potential of this compound in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 1027512-98-6 | [4][5] |

| Molecular Formula | C₇H₅BrFNO₂ | [4][5] |

| Molecular Weight | 234.02 g/mol | [5] |

| Melting Point | 227-229°C | |

| Appearance | White to pale yellow solid | [2] |

| Purity | ≥ 97% (Commercially available) | [5] |

| Solubility | Moderately soluble in organic solvents | [2] |

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, this compound holds promise in several therapeutic areas.

Oncology

Derivatives of 3-halo-4-aminobenzoic acids have shown potential as inhibitors of key signaling pathways in oncology, particularly the Epidermal Growth Factor Receptor (EGFR) pathway.[6] The substitution pattern on the aromatic ring can significantly influence the inhibitory activity of the resulting compounds.[6] The core structure of this compound can serve as a scaffold for the synthesis of potent and selective kinase inhibitors.[3]

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors that target EGFR have revolutionized the treatment of certain cancers.

Antimicrobial Activity

Para-aminobenzoic acid (PABA) and its derivatives have a long history as antimicrobial agents, primarily through their role in the folate synthesis pathway in bacteria.[7] While many bacteria can synthesize their own folate, this pathway is absent in humans, making it an attractive target for selective toxicity. The introduction of halogen atoms to the PABA scaffold can enhance antibacterial potency.[8]

Anti-inflammatory Activity

Derivatives of aminobenzoic acids have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9] COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2, the inducible isoform, is a key strategy for managing inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be used to evaluate the therapeutic potential of this compound and its derivatives.

General Synthesis of this compound Derivatives (Amide Formation)

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Desired amine

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation (if using SOCl₂):

-

Suspend this compound in an excess of thionyl chloride.

-

Reflux the mixture for 2-4 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride or the starting carboxylic acid (if using a coupling agent) in an anhydrous solvent.

-

If using a coupling agent, add the agent and a base, and stir for 10-15 minutes.

-

Add the desired amine and a base (e.g., TEA) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water or saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., DCM, Ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

In Vitro Kinase Inhibition Assay (e.g., EGFR)

This assay measures the ability of a test compound to inhibit the activity of a specific kinase enzyme.

Materials:

-

Purified recombinant kinase (e.g., EGFR)

-

Kinase substrate (e.g., a specific peptide)

-

Adenosine triphosphate (ATP)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a microplate, add the kinase, the substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature for a specific duration.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation

Quantitative data from biological assays are crucial for evaluating the therapeutic potential of new compounds. The following table provides a template for summarizing such data.

| Compound ID | Target/Cell Line | Assay Type | Endpoint | Value (e.g., IC₅₀, MIC) |

| Example-1 | EGFR | Kinase Inhibition | IC₅₀ | [Enter Value] µM |

| Example-2 | A549 (Lung Cancer) | Cytotoxicity (MTT) | IC₅₀ | [Enter Value] µM |

| Example-3 | S. aureus | Antibacterial | MIC | [Enter Value] µg/mL |

| Example-4 | COX-2 | Anti-inflammatory | IC₅₀ | [Enter Value] µM |

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct biological data for this specific molecule is limited, the well-documented activities of related halogenated aminobenzoic acids provide a strong rationale for its exploration in oncology, infectious diseases, and inflammation. The synthetic accessibility and multiple points for diversification make it an attractive starting point for medicinal chemistry campaigns. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and its derivatives, with the ultimate goal of developing new and effective medicines.

References

- 1. 3-Amino-5-bromo-4-fluorobenzoic acid | 1290117-11-1 | Benchchem [benchchem.com]

- 2. Buy 4-Amino-5-bromo-2-fluorobenzoic acid | 1807757-07-8 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. appchemical.com [appchemical.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. benchchem.com [benchchem.com]

- 7. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

The Strategic Role of 4-Amino-3-bromo-5-fluorobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 4-Amino-3-bromo-5-fluorobenzoic acid has emerged as a versatile and highly valuable scaffold, particularly in the synthesis of targeted kinase inhibitors for oncology. Its unique trifunctionalized aromatic core, featuring an amine, a bromine atom, and a carboxylic acid, provides a rich platform for chemical diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and synthetic workflows.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value |

| CAS Number | 1027512-98-6[1] |

| Molecular Formula | C₇H₅BrFNO₂[1] |

| Molecular Weight | 234.02 g/mol [1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

Synthetic Utility and Key Reactions

The chemical architecture of this compound allows for a variety of chemical transformations, making it a versatile starting material. The primary reaction of interest in medicinal chemistry is the formation of amide bonds through the coupling of the carboxylic acid moiety with a diverse range of amines. This reaction is fundamental to the construction of a library of potential kinase inhibitors.

Experimental Protocol: Amide Bond Formation

The following protocol details a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

-

This compound

-

Amine of interest

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.

-

Slowly add the desired amine (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, it is possible to inhibit tumor growth and progression.

Derivatives of this compound have shown significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a signaling cascade that ultimately leads to cell proliferation, migration, and the formation of new blood vessels (angiogenesis). In the context of cancer, tumors exploit this process to secure a blood supply for their growth and metastasis.

Biological Activity of Derivatives

The true potential of this compound as a building block is realized in the biological activity of its derivatives. By synthesizing a library of amides with diverse amine partners, researchers can systematically probe the SAR of VEGFR-2 inhibition.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of several kinase inhibitors, including compounds structurally related to derivatives of this compound, against various kinase targets. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound | Kinase Target | IC₅₀ (nM) | Reference |

| Sorafenib | VEGFR-2 | 90 | [2] |

| Raf-1 | 6 | [2] | |

| B-Raf | 22 | [2] | |

| PDGFR-β | 57 | [2] | |

| c-Kit | 68 | [2] | |

| Compound 15 (3-methylquinoxaline derivative) | VEGFR-2 | 3.2 | [3] |

| Compound 38 (benzylidenethiazolidine-2,4-dione derivative) | VEGFR-2 | 220 | [3] |

| Compound 43 (1,2,3-triazole and isatin derivative) | VEGFR-2 | 26.38 | [3] |

| Compound 6 (nicotinamide-based derivative) | VEGFR-2 | 60.83 | [4] |

| Compound 11 (piperazinylquinoxaline-based derivative) | VEGFR-2 | 190 | [5] |

Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Conclusion

This compound stands out as a strategic building block in medicinal chemistry, offering a robust platform for the synthesis of novel kinase inhibitors. Its trifunctional nature allows for extensive chemical modification, facilitating the generation of diverse compound libraries for SAR studies. The successful application of structurally similar scaffolds in the development of approved drugs like Regorafenib underscores the potential of this chemical entity. The detailed experimental protocols and biological data presented in this guide are intended to empower researchers and drug development professionals to fully leverage the capabilities of this compound in their quest for the next generation of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

The Critical Role of Halogen Substituents in the Biological Activity of 4-Amino-3-bromo-5-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Amino-3-bromo-5-fluorobenzoic acid, focusing on the influence of its halogen substituents on its potential biological activity. While direct quantitative data for this specific molecule is limited in publicly available literature, this guide synthesizes information from structurally similar aminobenzoic acid analogs to elucidate the structure-activity relationships (SAR) that govern its therapeutic potential. Particular attention is given to its inferred anticancer properties, potential mechanisms of action involving key signaling pathways, and detailed experimental protocols for in vitro evaluation. This document aims to serve as a foundational resource for researchers engaged in the rational design and development of novel therapeutic agents based on the halogenated 4-aminobenzoic acid scaffold.

Introduction

This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that suggests significant potential in medicinal chemistry. The presence of an amino group, a carboxylic acid, and two distinct halogen atoms—bromine and fluorine—on a benzene ring creates a molecule with a specific electronic and steric profile. Halogenation is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores the anticipated roles of the bromo and fluoro substituents in the context of the broader class of 4-aminobenzoic acid derivatives, which have shown promise as anticancer and antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of aminobenzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[1] Analysis of related compounds allows for inferences regarding the role of the halogen atoms in this compound.

Key SAR Observations from Analogous Compounds:

-

Halogen Substitution: The presence of halogens, such as bromine and chlorine, on the aromatic ring is a recurring feature in bioactive aminobenzoic acid derivatives. The position of these halogens is critical to their anticancer and antimetastatic properties.[1][2] The electron-withdrawing nature and the size of the halogen atoms can influence the molecule's interaction with target proteins.

-

Amino Group Position: The para-position of the amino group relative to the carboxylic acid in 4-aminobenzoic acid derivatives can enhance the resonance stabilization of the carboxylate anion, which can affect the molecule's acidity and interaction with biological targets.[3]

-

Combined Halogen Effects: In this compound, the bromine at position 3 and fluorine at position 5 are ortho and meta to the amino group, respectively, and both are meta to the carboxylic acid. This specific arrangement creates a distinct electronic environment that can influence the molecule's reactivity and binding capabilities.

Quantitative Data on Related Compounds

| Compound ID | Core Structure | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |

| F8 | o-Aminobenzamide | - | H | Various | HGC-27 | 0.28 | [1] |

| T9 | o-Aminobenzamide | - | H | Various | HGC-27 | 1.84 | [1] |

| Compound 12 | 3/4-Bromo Benzohydrazide | Substituted benzylidene | - | - | - | 1.67 | [1] |

Potential Signaling Pathways

Based on the activity of analogous aminobenzoic acid scaffolds, it is hypothesized that this compound may exert its potential anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival.[1] Two such potential targets are the Epidermal Growth Factor Receptor (EGFR) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[4][5][6] Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, preventing downstream signaling.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a downstream effector of EGFR and plays a central role in transmitting signals from the cell surface to the nucleus to regulate gene expression.[7]

Caption: Potential points of inhibition in the MAPK signaling cascade.

Experimental Protocols

The following is a detailed protocol for a standard in vitro assay to evaluate the cytotoxic activity of compounds like this compound.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom sterile plates

-

This compound (or other test compounds)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound represents a molecule of significant interest for drug discovery, largely due to the strategic placement of its halogen substituents. While direct biological data is currently sparse, analysis of structurally related compounds strongly suggests that this molecule warrants further investigation for its potential anticancer activities. The presence of both bromine and fluorine is likely to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and target specificity. The provided insights into structure-activity relationships, potential signaling pathway interactions, and detailed experimental protocols offer a robust framework for initiating and advancing research into the therapeutic applications of this and other halogenated aminobenzoic acid derivatives. Future studies should focus on the synthesis and in vitro screening of this compound to generate direct quantitative data and validate the hypotheses presented in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-bromo-4-fluorobenzoic acid | 1290117-11-1 | Benchchem [benchchem.com]

- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 5. ClinPGx [clinpgx.org]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. atcc.org [atcc.org]

The Dawn of a New Era in Medicine: An In-depth Technical Guide to the Discovery and History of Substituted Aminobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of action of key substituted aminobenzoic acids. From the first synthetic antibacterial agents to revolutionary local anesthetics and widely used diuretics and anti-inflammatory drugs, this class of compounds has left an indelible mark on medicine. This document delves into the seminal experiments, presents quantitative data for comparative analysis, and illustrates the underlying biochemical pathways.

Sulfonamides: The First Systemic Antibacterial Agents

The discovery of sulfonamides marked a turning point in the fight against bacterial infections, heralding the age of chemotherapy.[1][2]

Discovery and History

In the early 1930s, at the Bayer laboratories of IG Farben in Germany, a team led by Gerhard Domagk was screening synthetic dyes for antibacterial properties.[3][4] In 1932, they synthesized a red azo dye, KL 730, later named Prontosil rubrum.[3][5] Domagk's pivotal in vivo experiments in 1932 demonstrated that Prontosil could protect mice from lethal streptococcal infections, even though the dye was inactive in vitro.[6][7] This groundbreaking discovery, published in 1935, earned Domagk the 1939 Nobel Prize in Physiology or Medicine.[3][8]

It was later discovered by researchers at the Pasteur Institute in France that Prontosil was a prodrug.[9] In the body, it is metabolized to the active compound, para-aminobenzenesulfonamide, also known as sulfanilamide.[8][10] This revelation spurred the synthesis of numerous sulfonamide derivatives with improved efficacy and broader spectrums of activity, such as sulfapyridine and sulfacetamide.[9]

Mechanism of Action

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[11] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid.[12] Bacteria need to synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment.[11] Folic acid is a crucial precursor for the synthesis of nucleotides and certain amino acids, which are necessary for DNA replication and cell growth.[13] By blocking the synthesis of folic acid, sulfonamides halt bacterial growth and replication, exerting a bacteriostatic effect.[11] Humans are unaffected by sulfonamides because they obtain folic acid from their diet.[12]

Quantitative Data: Inhibition of Dihydropteroate Synthase

The following table summarizes the inhibitory activity of various sulfonamides and related compounds against dihydropteroate synthase from E. coli.

| Compound | I50 (µM) | Ki (µM) |

| 4,4'-Diaminodiphenylsulfone (DDS) | 20 | 5.9 |

| 4-amino-4'-formamidodiphenylsulfone | 58 | - |

| 4-amino-4'-acetamidodiphenylsulfone | 52 | - |

| Sulfadiazine | - | 2.5 |

| Sulfanilamide | - | ~20 (Inhibition Index) |

| Sulfanilic acid | - | ~3.0 (Inhibition Index) |

| [Data sourced from multiple studies on E. coli dihydropteroate synthase.][14][15] |

Experimental Protocols

Key Experiment: In Vivo Antibacterial Activity of Prontosil in Mice (Domagk, 1932)

This protocol is a representation of the likely steps taken in Domagk's original experiments.

-

Bacterial Culture: A virulent strain of Streptococcus pyogenes is cultured in a suitable broth medium to achieve a high concentration of bacteria.

-

Determination of Lethal Dose: The minimum lethal dose of the bacterial culture is determined by injecting serial dilutions of the culture into mice and observing the mortality rate over several days.

-

Animal Model: A cohort of mice is infected with a lethal dose (e.g., 10 times the minimum lethal dose) of the Streptococcus pyogenes culture via intraperitoneal injection.[6]

-

Treatment: The infected mice are divided into a treatment group and a control group.

-

Observation: The mice are observed for a period of at least four days, and mortality is recorded in both groups.[7]

-

Endpoint: The survival rate in the Prontosil-treated group is compared to the control group. In Domagk's experiment, all treated mice survived, while all control mice died.[16]

Signaling Pathway and Experimental Workflow

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Procaine: A Paradigm Shift in Local Anesthesia

The synthesis of procaine was a landmark achievement in rational drug design, providing a safer alternative to the addictive and toxic cocaine.

Discovery and History

In 1905, the German chemist Alfred Einhorn synthesized procaine, which he patented under the trade name Novocain.[17][18] Einhorn's goal was to create a local anesthetic with the efficacy of cocaine but without its undesirable side effects.[19] Procaine was introduced into medical use by the surgeon Heinrich Braun.[17] For nearly half a century, it was the standard for local anesthesia in dentistry and minor surgical procedures.[20][21]

Mechanism of Action

Procaine is an amino ester local anesthetic.[17] It functions by blocking voltage-gated sodium channels in the nerve cell membrane.[22] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[22] By inhibiting the transmission of nerve impulses, procaine produces a reversible loss of sensation in the area of administration.

Quantitative Data: Anesthetic Properties of Procaine

The following table summarizes key properties of procaine as a local anesthetic.

| Property | Value | Notes |

| Onset of Action | Slow | |

| Duration of Action | Short | |

| Duration of Effect (5 mg, s.c. in horses) | 5 minutes | Without epinephrine.[23] |

| Duration of Effect (10 mg, s.c. in horses) | 120 minutes | With epinephrine.[23] |

| Duration of Effect (10 mg, s.c. in horses) | 180 minutes | With epinephrine.[23] |

| pKa | 8.9 | |

| Protein Binding | 6% | |

| [Data compiled from various sources.][23][24] |

Experimental Protocols

Key Experiment: Synthesis of Procaine (Einhorn, 1905)

The following is a likely synthetic route based on descriptions of Einhorn's work.

-

Esterification: Para-aminobenzoic acid (PABA) is esterified with 2-diethylaminoethanol. This can be achieved by heating the two reactants in the presence of an acid catalyst (e.g., sulfuric acid) or by first converting PABA to its more reactive acid chloride.

-

Alternative Route (from p-nitrotoluene):

-

Oxidation: 4-nitrotoluene is oxidized to 4-nitrobenzoic acid.

-

Acyl Chloride Formation: The 4-nitrobenzoic acid is reacted with thionyl chloride to form 4-nitrobenzoyl chloride.

-

Esterification: The resulting acyl chloride is reacted with 2-diethylaminoethanol to produce nitrocaine.

-

Reduction: The nitro group of nitrocaine is reduced to an amino group, for example, by catalytic hydrogenation over a Raney nickel catalyst, to yield procaine.

-

-

Purification: The crude procaine is purified, for instance, by recrystallization.

-

Salt Formation: For clinical use, the procaine base is converted to its hydrochloride salt to increase water solubility.

Signaling Pathway and Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 4. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 5. Prontosil - Wikipedia [en.wikipedia.org]

- 6. The discovery of the antibacterial agent Prontosil [animalresearch.info]

- 7. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prontosil|Sulfonamide Antibacterial for Research [benchchem.com]

- 9. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. microbenotes.com [microbenotes.com]

- 12. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ila.ilsl.br [ila.ilsl.br]

- 16. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Alfred Einhorn - Wikipedia [en.wikipedia.org]

- 19. WORLDKINGS - On This Day – February 13, 2019 – U.S. patent (No. 812,554) was issued to Alfred Einhorn for synthesis of procaine, which was given the tradename of Novocain, for use as a local anaesthetic, in 1906 - Worldkings - World Records Union [worldkings.org]

- 20. Introduction of the First Injectable Anesthetic | Research Starters | EBSCO Research [ebsco.com]

- 21. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 22. nbinno.com [nbinno.com]

- 23. Plasma concentration and local anesthetic activity of procaine hydrochloride following subcutaneous administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

A Technical Guide to the Electronic and Steric Properties of 4-Amino-3-bromo-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-bromo-5-fluorobenzoic acid is a halogenated aromatic amino acid of interest in medicinal chemistry and materials science. Understanding its electronic and steric properties is crucial for predicting its reactivity, molecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of these properties, based on established chemical principles and data from structurally related compounds, due to the limited availability of direct experimental data for this specific molecule. The guide also includes detailed experimental protocols for its characterization and synthesis, as well as visualizations of key workflows.

Introduction

Substituted benzoic acids are fundamental scaffolds in drug discovery and development. The strategic placement of functional groups on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to biological targets. This compound presents a unique combination of substituents: an electron-donating amino group and two electron-withdrawing halogens (bromine and fluorine), ortho and meta to the carboxylic acid, respectively. This substitution pattern is expected to create a distinct electronic and steric environment, influencing the molecule's acidity, nucleophilicity, and overall three-dimensional shape. The para-amino group, for instance, is anticipated to enhance the resonance stabilization of the molecule.[1]

Physicochemical Properties

While specific experimental data for this compound is scarce, its fundamental properties can be reliably identified.

| Property | Value | Source |

| CAS Number | 1027512-98-6 | [2][3] |

| Molecular Formula | C7H5BrFNO2 | [2][3][4] |

| Molecular Weight | 234.02 g/mol | [2][3][4] |

| Melting Point | 227-229°C | [4] |

Electronic Properties

The electronic landscape of this compound is shaped by the interplay of inductive and resonance effects of its substituents. The amino group (-NH2) is a strong electron-donating group through resonance, while the fluorine and bromine atoms are electron-withdrawing through induction.

Acidity (pKa)

Hammett Substituent Constants

Hammett constants (σ) quantify the electronic influence of substituents on the reactivity of aromatic compounds.

| Substituent | Position | σm | σp |

| -Br | meta | 0.39 | 0.23 |

| -F | meta | 0.34 | 0.06 |

| -NH2 | para | -0.16 | -0.66 |

Data sourced from established Hammett constant tables.[7][8]

The positive σ values for bromine and fluorine indicate their electron-withdrawing character, while the negative σ value for the amino group highlights its electron-donating nature.

Steric Properties

The steric bulk of the substituents influences the molecule's conformation and its ability to interact with other molecules.

Van der Waals Radii

The van der Waals radius provides an indication of the space occupied by an atom.

| Atom | Van der Waals Radius (pm) |

| Bromine | 185 |

| Fluorine | 147 |

Data sourced from established tables of van der Waals radii.[2][9][10][11][12][13][14]

Taft Steric Parameters (Es)

Taft steric parameters (Es) provide a quantitative measure of the steric effect of a substituent.

| Substituent | Es |

| -Br | -1.16 |

| -F | -0.46 |

Data sourced from established Taft parameter tables.[15] The negative values indicate steric hindrance.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the functional groups present.

1H NMR

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts will be influenced by the electronic environment created by the substituents.

13C NMR

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, with their chemical shifts reflecting the electronic effects of the attached substituents.

IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the various functional groups.

| Functional Group | Expected Wavenumber Range (cm-1) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| N-H stretch (Amine) | 3500 - 3300 |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 |

| C-N stretch (Amine) | 1350 - 1250 |

| C-Br stretch | 680 - 515 |

| C-F stretch | 1400 - 1000 |

Expected ranges are based on standard IR correlation tables.

UV-Vis Spectroscopy

The UV-Vis spectrum of aminobenzoic acids typically shows absorption maxima in the range of 200-300 nm. For example, 4-aminobenzoic acid has absorption maxima at 194 nm, 226 nm, and 278 nm.[16] The presence of bromine and fluorine substituents may cause a slight shift in these absorption bands.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis Workflow

A potential synthetic route involves the halogenation of a suitable precursor followed by functional group manipulations.

Caption: A potential synthetic workflow for this compound.

Spectroscopic Analysis Workflow

A standard workflow for the spectroscopic characterization of a synthesized compound.

Caption: Workflow for spectroscopic analysis.

Protocol for pKa Determination via Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standard solution of the sample (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-ethanol).

-

Prepare a standardized titrant solution (e.g., 0.1 M NaOH).

-

-

Titration:

-